Cefatiolene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H18N8O8S3 |
|---|---|
Molecular Weight |
594.6 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-[[5,6-dioxo-4-(2-oxoethyl)-1H-1,2,4-triazin-3-yl]sulfanyl]ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C20H18N8O8S3/c1-36-26-10(9-7-39-19(21)22-9)13(30)23-11-15(32)28-12(18(34)35)8(6-38-17(11)28)2-5-37-20-25-24-14(31)16(33)27(20)3-4-29/h2,4-5,7,11,17H,3,6H2,1H3,(H2,21,22)(H,23,30)(H,24,31)(H,34,35)/b5-2+,26-10+/t11-,17-/m1/s1 |
InChI Key |
WJXAHFZIHLTPFR-RRBRMZJWSA-N |
SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C=CSC4=NNC(=O)C(=O)N4CC=O)C(=O)O |
Isomeric SMILES |
CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)/C=C/SC4=NNC(=O)C(=O)N4CC=O)C(=O)O |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C=CSC4=NNC(=O)C(=O)N4CC=O)C(=O)O |
Synonyms |
cefatiolene RP 42980 RP-42980 |
Origin of Product |
United States |
Inhibition of Cell Wall Synthesis
The fundamental antibacterial action of Cefatiolene, like all β-lactam antibiotics, lies in its ability to inhibit the synthesis of the peptidoglycan layer of the bacterial cell wall. lumenlearning.com Peptidoglycan provides structural integrity to the bacterial cell, protecting it from osmotic pressure. The final step in peptidoglycan synthesis involves the cross-linking of peptide chains, a reaction catalyzed by transpeptidase enzymes, which are a type of Penicillin-Binding Protein (PBP). wikipedia.org
This compound's structure mimics the D-alanyl-D-alanine moiety of the natural peptidoglycan substrate. This structural similarity allows the antibiotic to bind to the active site of PBPs. wikipedia.org This binding is a covalent and largely irreversible reaction, which inactivates the enzyme. wikipedia.org The inactivation of these essential enzymes prevents the final cross-linking of the peptidoglycan chains, leading to the assembly of a weakened cell wall. Consequently, the bacterial cell is unable to withstand its internal turgor pressure, resulting in cell lysis and death. etflin.com
Interaction with Penicillin Binding Proteins Pbps
The efficacy of a β-lactam antibiotic is highly dependent on its affinity for specific PBPs, which can vary between different bacterial species. Cefatiolene has demonstrated a strong affinity for essential PBPs in a range of Gram-negative and Gram-positive bacteria. nih.gov
Research evaluating the biochemical properties of this compound revealed detailed insights into its PBP interactions:
Against Escherichia coli : The affinity of this compound for the PBPs of E. coli was found to be very similar to that of other third-generation cephalosporins, ceftriaxone (B1232239) and cefotaxime (B1668864). nih.gov
Against other Gram-negative bacteria : For high molecular weight PBPs in Enterobacter cloacae, Proteus mirabilis, and Pseudomonas aeruginosa, this compound's affinity was generally greater than that of latamoxef. nih.gov
Against Staphylococcus aureus : this compound showed a higher affinity for PBP1 of Staphylococcus aureus compared to cefotaxime or latamoxef. Its affinity for PBP3 was comparable to these other antibiotics. nih.gov
The specific binding affinities determine the antibiotic's effectiveness against particular pathogens. High affinity for multiple essential PBPs is a characteristic of broad-spectrum cephalosporins. nih.gov
| Bacterium | PBP Target | Affinity of this compound Compared to Other Cephalosporins | Reference |
| Escherichia coli | Various PBPs | Comparable to ceftriaxone and cefotaxime | nih.gov |
| Enterobacter cloacae | High M.W. PBPs | Generally greater than latamoxef | nih.gov |
| Proteus mirabilis | High M.W. PBPs | Generally greater than latamoxef | nih.gov |
| Pseudomonas aeruginosa | High M.W. PBPs | Generally greater than latamoxef | nih.gov |
| Staphylococcus aureus | PBP1 | Greater than cefotaxime and latamoxef | nih.gov |
| Staphylococcus aureus | PBP3 | Comparable to cefotaxime and latamoxef | nih.gov |
Mechanisms of Bacterial Resistance
Bacterial resistance to β-lactam antibiotics like Cefatiolene can emerge through several mechanisms. The most clinically significant of these is the production of β-lactamase enzymes. msdmanuals.com
β-lactamases are enzymes that inactivate β-lactam antibiotics by hydrolyzing the amide bond in the characteristic β-lactam ring, rendering the molecule unable to bind to its PBP target. wikipedia.org The introduction of plasmid-encoded β-lactamases into E. coli has been shown to impact the bacteriolytic effectiveness of this compound. nih.gov
The susceptibility of a cephalosporin (B10832234) to these enzymes varies. Third-generation cephalosporins were developed to have increased stability against many common β-lactamases. lumenlearning.com However, the evolution of new, extended-spectrum β-lactamases (ESBLs) can confer resistance to these antibiotics. wikipedia.orgnih.gov These enzymes, such as certain types of TEM, SHV, and CTX-M enzymes, are capable of hydrolyzing third-generation cephalosporins. msdmanuals.com
Another significant resistance mechanism involves mutations in the genes encoding PBPs. etflin.com These alterations can reduce the binding affinity of the β-lactam antibiotic for its target PBP, rendering the drug less effective even if it reaches the periplasmic space intact. nih.gov This mechanism is a primary driver of resistance in bacteria such as methicillin-resistant Staphylococcus aureus (MRSA), which acquires a specific PBP (PBP2a) with very low affinity for most β-lactams. nih.gov
While direct evidence for this compound utilizing siderophore-mediated uptake is not established, this "Trojan horse" strategy is a known mechanism for a newer class of cephalosporins and provides a relevant analogy for advanced antibiotic delivery. asm.orgacs.org
Bacteria, particularly Gram-negative species, require iron for survival and have developed sophisticated systems to acquire it from their environment. nih.gov They secrete high-affinity iron-chelating molecules called siderophores. asm.org Once a siderophore binds to iron, the resulting complex is recognized by specific receptors on the bacterial outer membrane and actively transported into the cell. drugbank.com
Some modern antibiotics, such as cefiderocol, have been designed as siderophore-cephalosporins. asm.orgoup.com They possess a siderophore-like moiety (e.g., a catechol group) that chelates iron. drugbank.comresearchgate.net This allows the antibiotic to hijack the bacterium's own iron uptake system to gain entry across the outer membrane, bypassing resistance mechanisms like porin channel mutations and increasing the drug's concentration in the periplasm where the PBP targets are located. nih.govdrugbank.com This mechanism is particularly effective against multidrug-resistant Gram-negative bacteria. researchgate.net
Bacterial Resistance Mechanisms Against Cefatiolene
Elucidating Beta-Lactamase-Mediated Resistance
β-lactamases are enzymes produced by bacteria that inactivate β-lactam antibiotics, such as cefatiolene, by hydrolyzing the characteristic four-atom β-lactam ring, rendering the antibiotic ineffective. wikipedia.orgnih.govmdpi.com The production of these enzymes is a primary defense mechanism against this compound. reactgroup.orgjscimedcentral.com
Extended-Spectrum Beta-Lactamases (ESBLs)
Extended-Spectrum Beta-Lactamases (ESBLs) are a group of enzymes that can hydrolyze a wide range of β-lactam antibiotics, including third-generation cephalosporins like this compound. nih.govnih.govcaister.com These enzymes are often encoded on mobile genetic elements, such as plasmids, which facilitates their spread among different bacterial species. nih.gov ESBLs are typically derived from mutations in common β-lactamases like TEM and SHV, which expand their substrate spectrum to include extended-spectrum cephalosporins. wikipedia.orgnih.gov The presence of ESBLs poses a significant clinical challenge, as they can confer resistance to multiple antibiotics, limiting treatment options. nih.govbsac.org.uk
The evolution of ESBLs can be influenced by the use of various β-lactam antibiotics. caister.com For instance, studies on the evolution of β-lactamase-mediated resistance have shown that the expression of enzymes like CTX-M-15 can significantly reduce susceptibility to cephalosporins. nih.gov
Carbapenemases (e.g., MBLs, KPC, OXA variants)
Carbapenemases are a versatile group of β-lactamases capable of hydrolyzing not only penicillins and cephalosporins but also carbapenems, which are often considered last-resort antibiotics. nih.gov Their activity against a broad spectrum of β-lactams, including this compound, makes them a serious threat. nih.govresearchgate.net Major carbapenemase families include Klebsiella pneumoniae carbapenemase (KPC), New Delhi metallo-β-lactamase (NDM), Verona integron-encoded metallo-β-lactamase (VIM), imipenemase (IMP), and oxacillinase (OXA) variants. nih.govmdpi.commdpi.com
These enzymes are categorized into different Ambler classes: KPC belongs to class A, metallo-β-lactamases (MBLs) like NDM, VIM, and IMP are in class B, and OXA-type carbapenemases are in class D. nih.govresearchgate.net MBLs require zinc for their activity, while class A and D enzymes have a serine residue in their active site. nih.gov The genes encoding these carbapenemases are often located on plasmids, contributing to their rapid dissemination. mdpi.commdpi.com The presence of carbapenemases can lead to high levels of resistance against many β-lactam antibiotics, including this compound. mdpi.com
Table 1: Major Carbapenemase Families and their Characteristics
| Carbapenemase Family | Ambler Class | Key Examples | Primary Mode of Dissemination |
| Klebsiella pneumoniae Carbapenemase (KPC) | A | KPC-2, KPC-3 | Plasmids nih.govmdpi.com |
| New Delhi Metallo-β-lactamase (NDM) | B | NDM-1, NDM-5 | Plasmids mdpi.com |
| Verona Integron-encoded Metallo-β-lactamase (VIM) | B | VIM-1, VIM-2 | Plasmids, Integrons mdpi.com |
| Imipenemase (IMP) | B | IMP-type | Plasmids, Integrons mdpi.com |
| Oxacillinase (OXA) | D | OXA-48, OXA-23 | Plasmids mdpi.commdpi.com |
AmpC Beta-Lactamases
AmpC β-lactamases are another important group of enzymes that can confer resistance to a wide range of β-lactam antibiotics, including cephalosporins. nih.govnih.gov These enzymes are typically encoded on the chromosome of several Gram-negative bacteria, such as Enterobacter spp., Citrobacter spp., and Serratia spp., and their expression can be induced in the presence of certain β-lactams. nih.govmdpi.com AmpC enzymes can also be encoded on plasmids, allowing for their transfer to other bacteria like Escherichia coli and Klebsiella pneumoniae. nih.govbrieflands.com
Unlike ESBLs, AmpC β-lactamases are generally not inhibited by common β-lactamase inhibitors like clavulanic acid. wikipedia.orgjscimedcentral.com Overexpression of AmpC enzymes can lead to resistance against third-generation cephalosporins, making them a significant concern in clinical settings. nih.govnih.gov
Alterations in Penicillin-Binding Proteins (PBPs)
Penicillin-Binding Proteins (PBPs) are bacterial enzymes essential for the synthesis of the peptidoglycan layer of the cell wall. etflin.complos.org β-lactam antibiotics, including this compound, exert their bactericidal effect by binding to and inactivating these proteins. nih.govmikrobiyolbul.org Alterations in PBPs are a key mechanism of resistance, preventing the antibiotic from effectively reaching its target. reactgroup.orgmdpi.com
PBP Affinity Reduction
A primary mechanism of resistance involving PBPs is the reduction of the binding affinity of the antibiotic to the enzyme. plos.org This can occur through mutations in the genes encoding PBPs, leading to structural changes in the protein that hinder the binding of β-lactam molecules. etflin.complos.org In Streptococcus pneumoniae, for example, resistance to β-lactams is often associated with alterations in PBP1a, PBP2x, and PBP2b. etflin.compsu.edu
Studies have compared the affinity of various cephalosporins for different PBPs. For instance, research on ceftaroline, a related cephalosporin (B10832234), has shown that it has a high affinity for PBP2a in methicillin-resistant Staphylococcus aureus (MRSA) and for key PBPs in penicillin-resistant S. pneumoniae. nih.govpsu.edunih.gov The affinity of a β-lactam for its target PBPs is a crucial determinant of its antibacterial activity. psu.edu
Table 2: 50% Inhibitory Concentrations (IC50s) of Ceftaroline and Comparator β-Lactams for PBPs of S. aureus and S. pneumoniae
| Organism | PBP | Ceftaroline IC50 (µg/mL) | Cefotaxime (B1668864) IC50 (µg/mL) | Ceftriaxone (B1232239) IC50 (µg/mL) |
| S. aureus (MRSA) | PBP2a | 0.01 - 1 | >256 | >256 |
| S. pneumoniae (Penicillin-resistant) | PBP2x | 0.1 - 1 | >4 | >4 |
| S. pneumoniae (Penicillin-resistant) | PBP2b | 0.5 - 4 | >4 | >4 |
| S. pneumoniae (Penicillin-resistant) | PBP1a | 0.125 - 0.25 | >4 | >4 |
| Data derived from studies on ceftaroline, a structurally related cephalosporin, to illustrate PBP affinity concepts. nih.govnih.gov |
Novel PBP Expression
In some cases, bacteria can acquire genes that encode for novel PBPs with inherently low affinity for β-lactam antibiotics. The most well-known example is the acquisition of the mecA gene in Staphylococcus aureus, which encodes for PBP2a. reactgroup.org PBP2a can continue to function in cell wall synthesis even in the presence of β-lactam concentrations that inhibit the native PBPs, leading to methicillin (B1676495) resistance. psu.edu More recently, a novel homolog of the mecA gene, mecALGA251, has been identified, which encodes for a PBP2a variant with different binding affinities for certain β-lactams. nih.gov The expression of these alternative PBPs is a powerful resistance strategy that allows bacteria to bypass the inhibitory effects of antibiotics like this compound.
Outer Membrane Permeability Modifications
The outer membrane of Gram-negative bacteria serves as a formidable and selective barrier, controlling the influx of substances, including antibiotics like this compound. cabidigitallibrary.orgplos.org Alterations to this membrane are a critical defense strategy, directly impacting the antibiotic's ability to reach its periplasmic target: the penicillin-binding proteins (PBPs). auctoresonline.orgoup.com Bacteria can modify this barrier in two principal ways: by reducing the entry of the drug or by actively expelling it.
Porin Channel Downregulation or Mutation
For hydrophilic antibiotics such as third-generation cephalosporins, the primary route across the outer membrane is through water-filled protein channels known as porins. nih.govfrontiersin.org Consequently, any change that reduces the number or alters the structure of these channels can significantly decrease the intracellular concentration of this compound, leading to resistance.
Research Findings: Bacteria can achieve this in several ways:
Downregulation of Porin Expression: Bacteria can reduce the transcription of genes encoding major porins, such as OmpF and OmpC in Escherichia coli. frontiersin.orgmdpi.com This leads to a lower density of channels in the outer membrane, effectively slowing the diffusion of cephalosporin molecules into the cell. oup.comnih.gov
Mutational Alteration of Porin Channels: Spontaneous mutations in the genes that code for porin proteins can result in structural changes to the channel itself. nih.gov These mutations can narrow the pore's diameter or alter its electrostatic properties, selectively impeding the passage of negatively charged cephalosporins while still allowing essential nutrients to enter. oup.com
Complete Loss of Porins: In some instances, mutations can lead to a complete loss of specific porin proteins. While this can have a fitness cost to the bacterium by limiting nutrient uptake, it confers a high level of resistance by effectively closing a major entry gate for antibiotics. nih.gov
The combination of decreased permeability due to porin modifications and enzymatic degradation by β-lactamases in the periplasm creates a powerful synergistic effect, leading to high levels of resistance against cephalosporins. plos.org
Efflux Pump Overexpression and Specificity
While porin modifications limit the entry of antibiotics, efflux pumps act as a continuous defense system by actively expelling drugs that successfully penetrate the outer membrane. nih.govmdpi.com These transmembrane protein complexes are a significant mechanism of both intrinsic and acquired resistance in Gram-negative bacteria.
Research Findings: Several families of efflux pumps contribute to multidrug resistance, with the Resistance-Nodulation-Division (RND) family being particularly important in Gram-negative pathogens like Pseudomonas aeruginosa and Enterobacteriaceae. mdpi.commdpi.comnih.gov
Overexpression: Clinical isolates often exhibit mutations in the regulatory genes that control the expression of these pumps. nih.gov Such mutations lead to the constitutive overexpression of pump components (e.g., AcrAB-TolC in E. coli or MexAB-OprM in P. aeruginosa), resulting in the efficient removal of a wide range of antibiotics, including cephalosporins, from the cell. nih.govmdpi.com
Broad Specificity: A key feature of many RND pumps is their broad substrate specificity. They can recognize and transport a diverse array of structurally unrelated compounds. anr.fr This means that exposure to one type of antibiotic can select for the overexpression of a pump that confers resistance to many other drug classes, including this compound.
Combined Mechanisms: Efflux pump overexpression is often found in conjunction with porin loss. mdpi.com This combination is particularly effective; the reduced influx from porin downregulation lowers the intracellular drug concentration to a level that the overexpressed efflux pumps can handle more efficiently, leading to high-level resistance. frontiersin.org
Table 1: Key Efflux Pump Systems in Gram-Negative Bacteria and Their Role in Resistance
| Efflux Pump Family | Energy Source | Common Examples | Role in Cephalosporin Resistance |
| Resistance-Nodulation-Division (RND) | Proton Motive Force | AcrAB-TolC (E. coli), MexAB-OprM (P. aeruginosa) | Major contributor to multidrug resistance, including cephalosporins. mdpi.commdpi.com |
| Major Facilitator Superfamily (MFS) | Proton Motive Force | TetA, EmrD | Primarily known for resistance to tetracyclines and other compounds, but can contribute to broader multidrug resistance profiles. explorationpub.com |
| Multidrug and Toxic Compound Extrusion (MATE) | Sodium Ion Gradient | NorM, MepA | Contributes to resistance against various cationic drugs and fluoroquinolones. explorationpub.com |
| Small Multidrug Resistance (SMR) | Proton Motive Force | EmrE | Confers resistance to a range of lipophilic cationic compounds. |
| ATP-Binding Cassette (ABC) Superfamily | ATP Hydrolysis | MacB | Involved in the efflux of macrolides and other antibiotics. |
This table provides a general overview of major efflux pump families; specific pump involvement can vary by bacterial species.
Mechanisms of Heteroresistance
Heteroresistance is a phenomenon where a bacterial population, while appearing susceptible to an antibiotic in standard laboratory tests, contains a small, resistant subpopulation. nih.gov This subpopulation can grow in the presence of the antibiotic, potentially leading to treatment failure as the resistant cells are selected for and become dominant. The frequency of these resistant mutants can be low (e.g., 1 in 10^6 cells), making them difficult to detect with routine susceptibility testing. gardp.org
The mechanisms underlying heteroresistance are often linked to transient genetic changes or gene amplification. For instance, a subpopulation of bacteria might temporarily increase the copy number of a resistance gene, such as a β-lactamase, or have mutations that transiently upregulate an efflux pump. nih.gov This adaptive capability allows a fraction of the bacterial community to survive antibiotic pressure and re-establish the infection.
Strategies to Counter Resistance Mechanisms
The rise of resistance necessitates the development of strategies to restore the activity of established antibiotics like this compound. Research has focused on two primary conceptual approaches: protecting the antibiotic from enzymatic degradation and modifying its structure to evade resistance mechanisms.
Co-administration with Beta-Lactamase Inhibitors (Conceptual Research)
One of the most successful strategies to combat resistance to β-lactam antibiotics has been their co-administration with β-lactamase inhibitors. anr.fr These inhibitors are molecules that can bind to and inactivate β-lactamase enzymes, thereby protecting the antibiotic from hydrolysis.
Conceptual Framework: The combination of a third-generation cephalosporin like this compound with a β-lactamase inhibitor is a conceptually sound strategy. While this compound has some intrinsic stability against certain β-lactamases, it can be vulnerable to hydrolysis by Extended-Spectrum β-Lactamases (ESBLs) and AmpC-type enzymes. nhs.walesginekologiaipoloznictwo.com
Synergy: A suitable inhibitor would bind to these enzymes, allowing this compound to reach its PBP targets unhindered. nih.gov Studies with other cephalosporins, such as cefiderocol, have shown that combinations with inhibitors like avibactam (B1665839) can restore susceptibility in resistant strains producing serine-β-lactamases. cabidigitallibrary.orgnih.gov
Future Development: The development of novel, broad-spectrum β-lactamase inhibitors that can neutralize a wider range of enzymes, including metallo-β-lactamases, is a critical area of research. anr.fr Pairing such an inhibitor with an established agent like this compound could theoretically rejuvenate its clinical utility against multidrug-resistant pathogens.
Structural Modification Approaches to Overcome Resistance (Theoretical)
Another approach to overcoming resistance is the rational design of new antibiotic derivatives through the structural modification of existing molecules like this compound. wikipedia.org The goal is to create a compound that can either evade existing resistance mechanisms or has enhanced stability and target affinity.
Theoretical Approaches:
Evading Porin-Mediated Resistance: Modifications to the cephalosporin structure could alter its physicochemical properties to allow entry through alternative pathways, bypassing the reliance on specific porin channels that may be downregulated in resistant strains.
Increasing Stability to β-Lactamases: Strategic chemical changes to the this compound molecule, particularly around the β-lactam ring and at the R1 and R2 side chains, could enhance its stability against hydrolysis by a broader spectrum of β-lactamases. wikipedia.orgresearchgate.net For example, the addition of specific chemical groups can sterically hinder the enzyme's access to the β-lactam ring. researchgate.net
Bypassing Efflux Pumps: Altering the structure of the antibiotic could reduce its recognition and binding by efflux pump proteins. If the molecule is no longer a substrate for the pump, it can accumulate to effective concentrations within the periplasm.
These theoretical approaches underscore the ongoing effort in medicinal chemistry to stay ahead of bacterial evolution by continuously refining and redesigning antibiotic structures to counter emerging resistance. researchgate.net
Chemical Synthesis and Analog Development Research for Cefatiolene
Retrosynthetic Analysis of the Cefatiolene Core Structure
The retrosynthetic analysis of this compound logically deconstructs the molecule into key, synthetically accessible precursors. The primary disconnection points are the amide linkage at the C-7 position and the thioether bond at the C-3 position of the central 7-aminocephalosporanic acid (7-ACA) nucleus.
This analysis identifies three principal building blocks:
The 7-ACA core: This bicyclic β-lactam structure is the foundational scaffold of all cephalosporins.
The C-7 acyl side chain: This is the (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetamido group, which is critical for the compound's antibacterial spectrum and potency.
The C-3 side chain: This is the (1-methyl-1H-tetrazol-5-yl)thiomethyl group, which significantly influences the pharmacokinetic profile and stability of the molecule.
This strategic dismantling of the target molecule into simpler fragments allows for a convergent and efficient synthetic plan. nih.govekb.egsemanticscholar.orgmdpi.comnih.gov
Synthetic Methodologies for Key Intermediates
The successful synthesis of this compound is contingent on the efficient preparation of its key intermediates.
7-Aminocephalosporanic Acid (7-ACA): The core of this compound, 7-ACA, is a crucial starting material. It is primarily produced on an industrial scale through the enzymatic or chemical hydrolysis of cephalosporin (B10832234) C, a fermentation product. nih.govresearchgate.netnih.gov An alternative pathway involves a multi-step chemical ring expansion of penicillin G. researchgate.net
2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid (C-7 Side Chain): The synthesis of this vital side chain often begins with an acetoacetic ester. A typical sequence involves oximation, followed by halogenation and subsequent cyclization with thiourea (B124793) to construct the aminothiazole ring. The final step is the methylation of the oxime group to yield the desired methoxyimino moiety. nih.govfrontiersin.orgasm.orgnih.gov
1-Methyl-1H-tetrazole-5-thiol (C-3 Side Chain): This heterocyclic thiol is prepared through the reaction of a substituted thiosemicarbazide (B42300) with an aralkyl chloride, followed by diazotization. physionet.org Another common method involves the cycloaddition of methyl isothiocyanate with sodium azide. The resulting thiol is then coupled to the 3'-position of the 7-ACA core. nih.govchiet.edu.egmanchester.ac.ukasm.org
Development of Novel Synthetic Pathways for this compound
Research efforts have been directed towards creating more efficient and environmentally benign synthetic routes for this compound and other β-lactam antibiotics. A significant area of advancement is the use of enzymatic synthesis. For instance, immobilized penicillin acylases are being used for the N-acylation of 7-ACA, offering a greener alternative to traditional chemical methods. These enzymatic processes can be conducted in fully aqueous media, simplifying the procedure and reducing the use of hazardous organic solvents.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
The antimicrobial properties of this compound have been finely tuned through extensive structure-activity relationship (SAR) studies. These investigations involve the systematic modification of the this compound structure to understand the contribution of each component to its biological activity.
Modifications at the C-3 Position
The substituent at the C-3 position of the cephem nucleus plays a pivotal role in the antibiotic's spectrum of activity, potency, and stability against β-lactamases. In this compound, this is the (1-methyl-1H-tetrazol-5-yl)thiomethyl group. Research has shown that the nature of the heterocyclic ring in the C-3 side chain is a key determinant of antibacterial efficacy.
| C-3 Heterocyclic-thiomethyl Substituent | Relative In Vitro Activity (Broad Spectrum) | Key Observations |
| 1-Methyl-1H-tetrazol-5-yl (this compound) | High | Exhibits a well-balanced, potent activity against both Gram-positive and Gram-negative bacteria. nih.gov |
| 1,3,4-Thiadiazol-2-yl | Moderate to High | Shows good activity, with specific derivatives having enhanced stability to cephalosporinase. asm.org |
| 5-Methyl-1,3,4-thiadiazol-2-yl | Moderate | Generally active, but potency can vary based on the specific bacterial strain. asm.org |
| 1,2,3-Triazol-5-yl | Variable | Activity is dependent on other substitutions on the triazole ring and the C-7 side chain. nih.gov |
This table presents generalized SAR trends based on available literature. Actual activity can vary significantly with the specific bacterial strain and test conditions.
Modifications at the C-7 Position
The C-7 acylamino side chain is a primary driver of a cephalosporin's antibacterial potency and its ability to resist enzymatic degradation by β-lactamases. This compound possesses a (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetamido side chain. The (Z)-isomer of the methoxyimino group is crucial for high activity.
| C-7 Acyl Side Chain Modification | Impact on Antibacterial Potency | β-Lactamase Stability |
| (Z)-2-(2-Aminothiazol-4-yl)-2-methoxyiminoacetamido (this compound) | Excellent | High |
| (E)-2-(2-Aminothiazol-4-yl)-2-methoxyiminoacetamido | Significantly Lower | Lower |
| 2-(2-Aminothiazol-4-yl)acetamido (without methoxyimino group) | Lower | Significantly Lower |
| 2-Thienylacetamido (Cephalothin) | Moderate | Low |
This table illustrates the critical role of the (Z)-methoxyimino group in enhancing the antibacterial profile of this compound-like compounds, based on comparative studies within cephalosporins. nih.govresearchgate.netnih.gov
Impact of Side Chain Alterations on Antimicrobial Activity
Studies on various analogs have demonstrated that even minor alterations to these side chains can significantly impact antimicrobial activity. For example, the replacement of the 1-methyl-1H-tetrazol-5-ylthio group with other heterocyclic thio moieties can alter the spectrum and potency. nih.gov Similarly, changes in the alkoxyimino substituent at C-7 can affect both potency and stability. The specific combination present in this compound was selected after extensive research to optimize its therapeutic properties, leading to its excellent activity against a wide range of bacterial pathogens. nih.govfrontiersin.org
Design and Synthesis of Prodrugs (Research Concept)
The development of prodrugs is a key strategy in medicinal chemistry to overcome undesirable physicochemical or pharmacokinetic barriers of a pharmacologically potent drug molecule. nih.govslideshare.net Prodrugs are inactive or less active bioreversible derivatives that, upon administration, undergo enzymatic or chemical conversion in the body to release the active parent drug. researchgate.netgoodrx.com For cephalosporins like this compound, which possess a carboxylate group that is ionized at physiological pH, oral bioavailability can be limited due to poor membrane permeability. The prodrug approach, particularly through the formation of ester derivatives, is a well-established research concept to address this limitation. uobabylon.edu.iq
The primary rationale for designing a this compound prodrug is to enhance its lipophilicity. By masking the polar carboxylic acid group at the C-4 position of the cephem nucleus, the resulting ester prodrug is more lipid-soluble and can more readily diffuse across the lipid-rich membranes of the gastrointestinal tract. if-pan.krakow.pl Once absorbed into systemic circulation, ubiquitous esterase enzymes are expected to hydrolyze the ester bond, regenerating the active this compound molecule and an ideally non-toxic promoiety. uobabylon.edu.iqif-pan.krakow.pl
A common and successful strategy involves creating acyloxyalkyl esters, such as pivaloyloxymethyl (POM) esters. cardiff.ac.uk This "double ester" approach has been used for numerous penicillins and cephalosporins to improve oral absorption. uobabylon.edu.iq The conceptual design involves attaching a promoiety to the this compound core that is stable in the acidic environment of the stomach but rapidly cleaved by plasma esterases.
The following table outlines conceptual ester prodrugs of this compound, detailing the promoiety and the intended therapeutic advantage.
| Prodrug Type | Promoiety | Linkage | Conceptual Rationale |
| Acyloxyalkyl Ester | Pivaloyloxymethyl (POM) | Ester | Increase lipophilicity to enhance oral absorption. The POM group is a well-established promoiety for beta-lactam antibiotics. cardiff.ac.uk |
| Carbonate Ester | Ethoxycarbonyloxyethyl (ECOE) | Ester | Improve oral bioavailability; designed to release the active drug, ethanol, and carbon dioxide as byproducts upon hydrolysis. |
| Amino Acid Ester | L-Valine Ester | Ester | Potential for targeting peptide transporters in the intestinal wall, which could facilitate active transport and improve absorption. |
| Glycoside Ester | Glucose Ester | Ester | Increase water solubility for specific formulation requirements or potentially target glucose transporters. researchgate.net |
This interactive table details conceptual prodrugs for this compound. The information is based on established prodrug strategies for related cephalosporin antibiotics.
The anticipated change in physicochemical properties is central to the prodrug concept. The following table provides a hypothetical comparison of key properties between this compound and a conceptual pivaloyloxymethyl (POM) ester prodrug.
| Property | This compound (Parent Drug) | Conceptual this compound-POM Prodrug | Significance of Change |
| Molecular Weight | 653.6 g/mol | ~767.8 g/mol | Increased due to addition of the promoiety. |
| Charge at pH 7.4 | Anionic (-COO⁻) | Neutral | Masking the charge reduces polarity and increases membrane permeability. |
| Log P (Lipophilicity) | Low (Calculated < 0) | Higher (Calculated > 1) | Increased lipophilicity is expected to significantly improve passive diffusion across the GI tract. if-pan.krakow.pl |
| Water Solubility | High | Low | Reduced water solubility is a consequence of increased lipophilicity. |
| Susceptibility to Esterase | Not applicable | High | Designed for rapid enzymatic hydrolysis in plasma to release active this compound. uobabylon.edu.iq |
This interactive table presents a hypothetical comparison of physicochemical properties. The values for the prodrug are illustrative and based on known effects of esterification on similar molecules.
The conceptual synthesis of a this compound ester prodrug, for instance a pivaloyloxymethyl ester, would typically involve a nucleophilic substitution reaction. The carboxylate of this compound, often after protection of other reactive functional groups, would be reacted with an alkyl halide carrying the promoiety, such as chloromethyl pivalate (B1233124) or iodomethyl pivalate. The reaction would likely be carried out in an inert organic solvent in the presence of a non-nucleophilic base.
This research concept leverages well-understood principles of medicinal chemistry to propose a viable pathway for improving the therapeutic profile of this compound by transforming it into a more orally bioavailable agent. nih.gov The successful application of this strategy is exemplified by other orally administered cephalosporins, providing a strong rationale for its investigation with this compound.
Preclinical Pharmacokinetic and Metabolic Research of Cefatiolene
In Vitro Pharmacokinetic Profiling
In vitro pharmacokinetic profiling is a critical early step in drug development. These studies help to predict how a drug will behave in a living organism by examining its properties in a controlled laboratory setting. Key aspects of this profiling include understanding how the drug binds to proteins in the blood and its stability in various biological environments.
The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution and availability to exert its therapeutic effect. slideshare.net Only the unbound, or "free," fraction of a drug is generally considered pharmacologically active and available for metabolism and excretion. slideshare.netphysionet.org The degree of plasma protein binding is a crucial parameter measured during preclinical development for all relevant species, including humans. slideshare.net
For a cephalosporin (B10832234) antibiotic, the plasma protein binding would typically be determined using methods like equilibrium dialysis or ultrafiltration. nih.gov These techniques separate the unbound drug from the protein-bound drug in plasma samples, allowing for the quantification of the unbound fraction. nih.gov The binding characteristics are often evaluated across a range of drug concentrations to determine if the binding is saturable. nih.gov Saturable binding means that as the drug concentration increases, the percentage of bound drug decreases because the binding sites on the plasma proteins become occupied. nih.govnih.gov
Table 1: Illustrative Example of Plasma Protein Binding of a Cephalosporin This table presents hypothetical data for illustrative purposes only.
| Species | Drug Concentration (µg/mL) | Percent Bound |
|---|---|---|
| Human | 10 | 85% |
| Human | 100 | 75% |
| Rat | 10 | 80% |
| Rat | 100 | 70% |
| Dog | 10 | 90% |
The stability of a drug in biological matrices is essential for understanding its potential degradation and for the accurate interpretation of pharmacokinetic and toxicological studies. nih.govojp.gov Instability in these matrices can affect the drug's concentration and, consequently, its efficacy and safety. mdpi.comnih.gov Stability is typically assessed by incubating the compound in various biological samples, such as plasma and liver microsomes, and monitoring its concentration over time. nih.govnih.gov
Liver microsomes are subcellular fractions of liver cells that contain a high concentration of drug-metabolizing enzymes and are a standard model for studying the metabolic stability of new chemical entities. youtube.com The stability of a compound in these matrices is a key indicator of its susceptibility to metabolism.
Table 2: Illustrative Example of Stability of a Cephalosporin in Biological Matrices This table presents hypothetical data for illustrative purposes only.
| Matrix | Incubation Time (minutes) | Percent of Parent Compound Remaining |
|---|---|---|
| Human Plasma | 0 | 100% |
| Human Plasma | 60 | 98% |
| Human Liver Microsomes | 0 | 100% |
| Human Liver Microsomes | 60 | 65% |
| Rat Liver Microsomes | 0 | 100% |
In Vitro Metabolism Studies
In vitro metabolism studies are conducted to understand how a drug is chemically altered, or biotransformed, by the body. youtube.com These studies are crucial for identifying the metabolic pathways, the resulting metabolites, and the enzyme systems involved in the drug's transformation. frontiersin.orglabxchange.org This information helps in predicting potential drug-drug interactions and understanding inter-species differences in metabolism. taylorandfrancis.com
Metabolic pathways are series of biochemical reactions that modify chemical compounds within a cell. nih.gov For drugs, these pathways typically involve two phases. Phase I reactions introduce or expose functional groups (e.g., oxidation, reduction, hydrolysis), while Phase II reactions involve the conjugation of the drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. youtube.com
To identify the metabolic pathways of a compound like Cefatiolene, it would be incubated with liver preparations, such as hepatocytes or liver S9 fractions, which contain a broad range of metabolic enzymes. The resulting mixture is then analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify the chemical structures of the metabolites formed. This allows for the mapping of the primary routes of metabolism.
The primary enzyme system responsible for Phase I metabolism of many drugs is the cytochrome P450 (CYP) superfamily of enzymes, which are predominantly found in the liver. youtube.com Identifying the specific CYP isozymes involved in a drug's metabolism is important for predicting potential drug-drug interactions, as co-administered drugs can inhibit or induce these enzymes, altering the metabolism of the new drug. taylorandfrancis.com
To determine which enzymes are involved in the biotransformation of a cephalosporin, studies would be conducted using a panel of recombinant human CYP isozymes. By incubating the drug with each individual isozyme, the specific enzymes responsible for its metabolism can be identified. Other enzyme systems, such as flavin-containing monooxygenases (FMOs) or UDP-glucuronosyltransferases (UGTs) for Phase II metabolism, may also be investigated.
Table 3: Illustrative Example of Metabolic Stability of a Cephalosporin in Liver Microsomes This table presents hypothetical data for illustrative purposes only.
| Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|
| Human | 45 | 15.4 |
| Rat | 30 | 23.1 |
| Dog | 55 | 12.6 |
Preclinical Pharmacokinetic Research in Animal Models
Absorption Characteristics in Relevant Animal Species
No data is available on the absorption characteristics of this compound in animal species such as rats, mice, or dogs.
Distribution to Target Tissues (e.g., Lung, Kidney) in Animal Models
There are no published studies on the tissue distribution of this compound in animal models, including its concentration in key organs like the lungs and kidneys.
Excretion Pathways in Animal Models (e.g., Renal, Biliary)
Information on the primary routes of elimination for this compound, such as renal or biliary excretion, in animal models is not documented in available literature.
Pharmacokinetic Modeling and Simulations in Preclinical Species
No pharmacokinetic models or simulation studies for this compound in preclinical species have been published.
Preclinical Pharmacodynamic (PD) Modeling (e.g., PK/PD correlation in in vitro or animal infection models)
There is no available information on the correlation between the pharmacokinetic profile of this compound and its pharmacodynamic effects in either in vitro or animal infection models.
Advanced Analytical Methodologies for Cefatiolene Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental technique for separating complex mixtures into their individual components. openaccessjournals.comresearchgate.net In the context of Cefatiolene research, various chromatographic methods are employed to isolate the compound from different matrices and to quantify its concentration with high precision and accuracy. openaccessjournals.comresearchgate.net
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone in pharmaceutical analysis due to its high resolution, efficiency, and accuracy. openaccessjournals.comresearchgate.net This technique separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase within a column. openaccessjournals.comresearchgate.net HPLC is extensively utilized for the identification and quantification of compounds in intricate mixtures, making it indispensable for pharmaceutical quality control. openaccessjournals.com
In the analysis of cephalosporins like cefazolin (B47455), a structurally related compound to this compound, HPLC has proven to be a rapid and accurate alternative to microbiological assays. For instance, a reversed-phase HPLC method can separate cefazolin from serum components with a short retention time. nih.gov The versatility of HPLC allows for the use of various detectors, such as UV-visible and fluorescence detectors, enhancing its precision in analyzing a wide array of substances. openaccessjournals.com
Table 1: HPLC Parameters for Cephalosporin (B10832234) Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reverse-phase | nih.gov |
| Mobile Phase | 10-15% methanol (B129727) in 1% aqueous acetic acid | nih.gov |
| Detection | UV Absorbance | nih.gov |
| Retention Time | 3.1 min (for Cefazolin) | nih.gov |
| Linear Range | 1.6 to 200 µg/mL | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the mass analysis prowess of mass spectrometry. wikipedia.orgnebiolab.com This synergy provides enhanced selectivity and sensitivity, making it ideal for analyzing complex samples. wikipedia.orgnebiolab.com The LC component separates the mixture, while the MS provides structural information that aids in the identification and confirmation of each component. wikipedia.org
LC-MS/MS is particularly valuable in bioanalytical method development for the quantification of drugs in biological matrices. nebiolab.com For example, a sensitive high-performance liquid chromatography-tandem mass spectrometry method was developed for determining cefazolin concentrations in human adipose tissue. nih.gov The method's strength lies in the MS/MS capability to quantify compounds with a high degree of sensitivity and selectivity based on unique mass-to-charge transitions. eag.com
Table 2: LC-MS/MS Parameters for Cephalosporin Analysis in Human Adipose Tissue
| Parameter | Condition | Reference |
|---|---|---|
| Chromatography | High-Performance Liquid Chromatography | nih.gov |
| Mass Spectrometer | Operated in positive ion mode | nih.gov |
| Mobile Phase | 5 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid in water and 0.1% formic acid in ACN | nih.gov |
| Column | Synergi Fusion-RP | nih.gov |
| Flow Rate | 0.3 mL/min with a gradient elution program | nih.gov |
Gas Chromatography (GC)
Gas Chromatography (GC) is a technique used for separating and analyzing compounds that can be vaporized without undergoing decomposition. wikipedia.orgsigmaaldrich.com It is a cornerstone of analytical chemistry, offering exceptional capabilities in separating and analyzing complex mixtures. teledynelabs.com The principle of GC relies on the differential partitioning of compounds between a gaseous mobile phase and a stationary phase within a column. wikipedia.orgteledynelabs.com
While GC is widely used in many industries, its application to non-volatile compounds like many pharmaceuticals, including cephalosporins, can be challenging without derivatization to increase their volatility. sigmaaldrich.comorganomation.com The sample is injected into the instrument, vaporized, and carried by an inert gas through a column where separation occurs based on the compounds' physical and chemical properties. sigmaaldrich.comteledynelabs.com
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopic techniques are indispensable for elucidating the molecular structure of compounds and assessing their purity. jyoungpharm.org These methods provide detailed information about the atomic and molecular composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of molecules in detail. fepbl.comebsco.com It works by exploiting the magnetic properties of atomic nuclei. fepbl.comebsco.com NMR provides insights into the number and type of nuclei present, which is vital for understanding molecular structures. ebsco.com
In pharmaceutical research, NMR is used to confirm the structure of newly synthesized compounds and to identify impurities. For instance, NMR spectroscopy, in conjunction with mass spectrometry, was used to elucidate the structure of an impurity in cefradine, a related cephalosporin. nih.gov The non-invasive nature of NMR is particularly advantageous for studying biological processes and for the comprehensive metabolic profiling of biological samples. fepbl.comnih.gov This technique is highly reproducible and allows for the simultaneous detection and quantification of a wide range of metabolites. fepbl.com
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a technique that measures the interaction of infrared radiation with matter, providing information about the vibrational modes of molecules. libretexts.orgwikipedia.org It is a widely used method for identifying functional groups present in a molecule, as different chemical bonds absorb infrared radiation at characteristic frequencies. libretexts.orgbruker.com An IR spectrum, which is a plot of absorbance versus wavenumber, serves as a unique "fingerprint" of a chemical compound. mdpi.com
IR spectroscopy is a valuable tool for the structural elucidation and purity assessment of pharmaceuticals. jyoungpharm.org For example, it was used alongside NMR and MS to confirm the structure of an impurity found in cefradine. nih.gov The technique can be used to analyze samples in solid, liquid, or gaseous forms and is useful for both qualitative identification and quantitative analysis. wikipedia.org
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Cefazolin |
| Cefradine |
| Methanol |
| Acetic Acid |
| Ammonium Formate |
| Formic Acid |
| Acetonitrile (ACN) |
| Helium |
| Nitrogen |
| Argon |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile and widely used technique for the quantitative analysis of pharmaceutical compounds. iajps.comtechnologynetworks.com The principle behind this method is the measurement of the amount of light absorbed by a sample at different wavelengths. msu.edu For organic molecules with chromophores, such as this compound, UV-Vis spectroscopy can be a straightforward and cost-effective method for concentration determination. upi.edu
Table 1: Examples of UV-Vis Spectroscopic Parameters for Cephalosporin Antibiotics
| Cephalosporin | Solvent/Buffer | λmax (nm) |
|---|---|---|
| Cefazolin sodium | Purified Water | 272 |
| Cefuroxime axetil | Methanol | 278 |
| Cephalexin monohydrate | Phosphate (B84403) Buffer (pH 5.5) | 261 |
| Cefixime (B193813) | Not Specified | Not Specified |
| Cefadroxil | Not Specified | Not Specified |
| Cefalexin | Not Specified | Not Specified |
| Cefazolin | Not Specified | Not Specified |
| Cefoxitin | Not Specified | Not Specified |
| Cefuroxime | Not Specified | Not Specified |
| Cefoperazone | Not Specified | Not Specified |
| Cefotaxime (B1668864) | Not Specified | Not Specified |
| Ceftazidime | Not Specified | Not Specified |
This table presents data for illustrative purposes based on available literature for other cephalosporins, as specific data for this compound is limited.
Capillary Electrophoresis (CE) for Compound Analysis
Capillary Electrophoresis (CE) is a powerful separation technique that is well-suited for the analysis of pharmaceutical compounds, including antibiotics like cephalosporins. researchgate.netclinicallab.com This method separates molecules based on their size-to-charge ratio in a capillary filled with an electrolyte solution under the influence of a high-voltage electric field. clinicallab.com CE offers several advantages, including high separation efficiency, short analysis times, and minimal sample and reagent consumption. clinicallab.com
Different modes of CE, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), can be employed for the analysis of cephalosporins. nih.govresearchgate.net CZE separates ionic compounds in their native state, while MEKC allows for the separation of both neutral and charged molecules by adding a surfactant to the buffer. nih.govresearchgate.net
For the analysis of a compound like this compound, a CZE method would typically involve optimizing parameters such as the buffer composition, pH, applied voltage, and detection wavelength. A study on the separation of ten different cephalosporins utilized a buffer solution of 25 mM disodium (B8443419) hydrogenophosphate and 25 mM sodium dihydrogenophosphate at a pH of 7.0, with an applied voltage of +25 kV and UV detection at 210 nm. nih.govnih.gov This method successfully separated seven of the cephalosporins in under 10 minutes. nih.govnih.gov Another study focusing on six cephalosporins used a 25 mM phosphate/25 mM borate (B1201080) mixed buffer at pH 6.8 with a voltage of 25 kV and detection at 270 nm. researchgate.net
Table 2: Exemplary Capillary Electrophoresis Conditions for Cephalosporin Analysis
| Cephalosporin(s) | CE Mode | Buffer | pH | Voltage (kV) | Detection (nm) |
|---|---|---|---|---|---|
| 10 Cephalosporins Mix | CZE | 25 mM Phosphate | 7.0 | +25 | 210 |
| 6 Cephalosporins Mix | CZE | 25 mM Phosphate/25 mM Borate | 6.8 | 25 | 270 |
Immunoassays (e.g., ELISA) for Detection
Immunoassays are highly specific and sensitive analytical methods that utilize the binding reaction between an antibody and its corresponding antigen. abcam.cn The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used type of immunoassay for the detection and quantification of a variety of substances, including antibiotics. x-mol.netazurebiosystems.com
The development of an ELISA for this compound would require the production of antibodies that specifically recognize the this compound molecule. These antibodies would then be used in one of the various ELISA formats, such as a competitive ELISA. In a competitive ELISA, a known amount of enzyme-labeled this compound would compete with the this compound in a sample for binding to a limited number of antibody-coated wells. who.int The resulting signal would be inversely proportional to the concentration of this compound in the sample.
While no specific ELISA kits for this compound are prominently documented, research has been conducted on developing broad-spectrum ELISAs for classes of antibiotics, including cephalosporins. x-mol.netresearchgate.net For instance, a study reported the development of a broad-specific indirect competitive ELISA for first-generation cephalosporins using a polyclonal antibody raised against cephalexin. x-mol.netresearchgate.net This assay demonstrated varying degrees of cross-reactivity with ten different cephalosporins. x-mol.netresearchgate.net Another study developed a lateral flow immunoassay for the detection of the hydrolysis of the expanded-spectrum cephalosporin, cefotaxime. nih.gov These examples demonstrate the feasibility of developing immunoassays for the detection of cephalosporin antibiotics.
Bioanalytical Method Development and Validation for Preclinical Samples
Bioanalytical method development and validation are crucial steps in the drug development process, ensuring the reliability of data from preclinical and clinical studies. researchgate.netjapsonline.comlabmanager.com These methods are used to quantify the drug and its metabolites in biological matrices such as plasma, urine, and tissues. labmanager.com The validation process demonstrates that the analytical method is accurate, precise, selective, sensitive, and stable for its intended purpose, following guidelines from regulatory authorities like the FDA. europa.eu
For a compound like this compound, a bioanalytical method would typically involve sample preparation to extract the analyte from the biological matrix, followed by analysis using a sensitive and selective technique, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). researchgate.net Sample preparation techniques can include protein precipitation, liquid-liquid extraction, or solid-phase extraction. nih.gov
Although specific bioanalytical methods for this compound are not widely published, numerous methods have been developed and validated for other cephalosporins. For example, a reversed-phase high-performance liquid chromatography (RP-HPLC) method was developed for the simultaneous estimation of cefixime and dicloxacillin (B1670480) in human plasma. nih.gov This method utilized liquid-liquid extraction for sample preparation and UV detection, with a lower limit of quantification of 0.5 µg/mL for both drugs. nih.gov Such validated methods are essential for pharmacokinetic studies in preclinical animal models.
Table 3: Key Parameters in Bioanalytical Method Validation
| Validation Parameter | Description |
|---|---|
| Specificity/Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. |
| Accuracy | The closeness of the measured value to the true value. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. |
| Linearity and Range | The ability of the method to produce results that are directly proportional to the concentration of the analyte in samples within a defined range. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. |
Application in Drug Discovery and Development Processes
Advanced analytical methodologies are indispensable throughout the entire drug discovery and development pipeline, from initial lead identification to post-market surveillance. solubilityofthings.comrroij.comaragen.com These techniques provide critical data that inform decisions at every stage of the process. solubilityofthings.com
In the context of a compound like this compound, analytical methods would be applied in several key areas:
Lead Optimization: During the discovery phase, analytical techniques are used to characterize the purity and stability of newly synthesized analogs of this compound, helping to identify the most promising lead candidates.
Preclinical Development: As a drug candidate progresses, validated bioanalytical methods are essential for conducting pharmacokinetic and toxicokinetic studies in animals. researchgate.net These studies provide crucial information about the absorption, distribution, metabolism, and excretion (ADME) of the drug, which is necessary for regulatory submissions to initiate clinical trials. acs.org
Formulation Development: Analytical methods are used to assess the stability of different formulations of this compound and to ensure the quality and consistency of the final drug product.
Quality Control: Throughout the manufacturing process, analytical chemistry is used for the quality control of raw materials, intermediates, and the final active pharmaceutical ingredient (API). aragen.com
The development and application of robust analytical methods are a prerequisite for the successful progression of any new drug candidate, including this compound, through the complex and highly regulated process of drug development.
Future Research and Translational Perspectives for this compound: A Literature Gap
Following a comprehensive review of scientific databases and publicly available research, it is evident that future research directions and translational perspectives for the specific chemical compound this compound are not documented in existing literature. While the fields outlined for investigation—novel delivery systems, combination therapies, computational modeling, resistance mechanisms, and microbiome interactions—represent critical areas of modern pharmaceutical development, their application to this compound has not been a subject of published research.
This report summarizes the conceptual basis for each proposed research area, highlighting the type of investigation that would be undertaken if research on this compound were to be pursued in these directions. The following sections are therefore presented as a conceptual framework rather than a summary of existing data.
Q & A
Q. Q1. What are the critical considerations for optimizing the synthesis of Cefatiolene to ensure reproducibility in academic settings?
Answer:
- Key Steps :
- Literature Review : Identify established protocols for synthesizing β-lactam antibiotics or structurally related compounds to derive initial reaction conditions (e.g., solvent systems, catalysts) .
- Parameter Optimization : Systematically vary temperature, pH, and stoichiometric ratios using Design of Experiments (DoE) methodologies to identify optimal yields .
- Characterization : Employ NMR, HPLC, and mass spectrometry to validate purity and structural integrity. New compounds require full spectral data (¹H/¹³C NMR, IR) and elemental analysis .
- Reproducibility : Document all steps in detail, including batch-specific variations (e.g., reagent lot numbers, equipment calibration), and provide raw data in supplementary materials .
Q. Q2. How should researchers design experiments to assess the baseline antibacterial activity of this compound against Gram-negative pathogens?
Answer:
- Methodology :
- Strain Selection : Use standardized clinical isolates (e.g., E. coli ATCC 25922, K. pneumoniae ATCC 700603) and include control strains for comparator antibiotics .
- Assay Design : Perform minimum inhibitory concentration (MIC) assays in triplicate using broth microdilution (CLSI guidelines). Include positive (e.g., ceftazidime) and negative (vehicle-only) controls .
- Data Validation : Apply statistical tests (e.g., ANOVA) to confirm significance and report confidence intervals. Disclose any deviations from protocols (e.g., temperature fluctuations) .
Advanced Research Questions
Q. Q3. What methodological frameworks are recommended to resolve contradictions in this compound’s pharmacokinetic data across in vitro and in vivo models?
Answer:
- Analytical Strategies :
- Iterative Hypothesis Testing : Use the PICO framework (Population, Intervention, Comparison, Outcome) to isolate variables (e.g., metabolic clearance rates, protein binding) causing discrepancies .
- Cross-Model Validation : Compare data from 3D organoid models and murine studies to identify species-specific metabolic pathways. Employ LC-MS/MS to quantify plasma concentrations and tissue distribution .
- Meta-Analysis : Aggregate published datasets using PRISMA guidelines to assess bias and heterogeneity. Tools like RevMan can quantify effect sizes .
Q. Q4. How can researchers investigate the molecular mechanisms underlying this compound’s resistance development in Pseudomonas aeruginosa?
Answer:
- Experimental Workflow :
- Genomic Sequencing : Perform whole-genome sequencing on resistant mutants to identify mutations in penicillin-binding proteins (PBPs) or efflux pump regulators .
- Structural Modeling : Use molecular docking (e.g., AutoDock Vina) to predict how mutations alter this compound’s binding affinity to PBPs. Validate with X-ray crystallography .
- Phenotypic Profiling : Correlate resistance levels with biofilm formation assays and transcriptomic analysis (RNA-seq) of efflux pump genes .
Data Analysis and Validation
Q. Q5. What statistical approaches are essential for validating the synergistic effects of this compound in combination therapies?
Answer:
- Validation Framework :
- Synergy Scoring : Calculate fractional inhibitory concentration indices (FICIs) using the checkerboard assay. FICI ≤0.5 indicates synergy .
- Time-Kill Curves : Analyze bactericidal activity over 24 hours with nonlinear regression models (e.g., Gompertz equation) .
- Machine Learning : Train random forest models on historical combination therapy datasets to predict synergy probabilities .
Q. Q6. How should researchers address batch-to-batch variability in this compound’s physicochemical stability during long-term storage?
Answer:
- Stability Protocol :
- Accelerated Degradation Studies : Store batches under ICH guidelines (25°C/60% RH, 40°C/75% RH) and monitor degradation products via UPLC-PDA at 0, 3, 6, and 12 months .
- Multivariate Analysis : Apply principal component analysis (PCA) to stability data (moisture content, impurity profiles) to identify critical degradation factors .
Cross-Disciplinary Research
Q. Q7. What integrative methodologies are recommended for studying this compound’s immunomodulatory effects in infection models?
Answer:
- Integrated Workflow :
- Cytokine Profiling : Use multiplex ELISA to quantify IL-6, TNF-α, and IFN-γ levels in infected tissues treated with this compound .
- Flow Cytometry : Assess immune cell populations (e.g., neutrophil infiltration) in murine models post-treatment .
- Computational Modeling : Build pharmacokinetic-pharmacodynamic (PK/PD) models linking drug exposure to immune response metrics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
